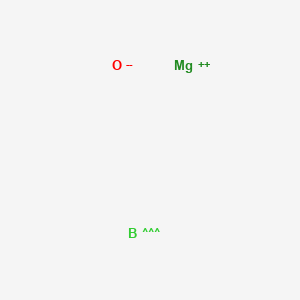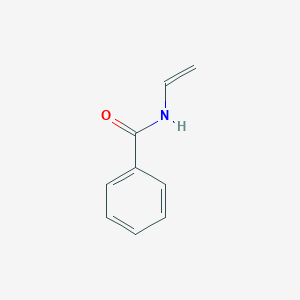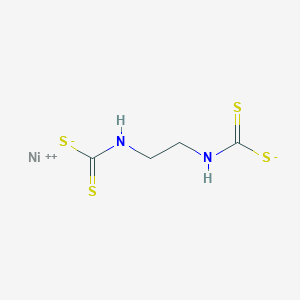
Nickel(II) ethylenebis(dithiocarbamate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel(II) ethylenebis(dithiocarbamate) (NiET) is a coordination compound that has gained interest due to its unique properties. It is a chelating agent that is used in various scientific research applications, including agriculture, environmental science, and medicine. NiET is synthesized through a simple and efficient method, which will be discussed in This paper aims to provide an overview of NiET, its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
Nickel(II) ethylenebis(dithiocarbamate) exerts its biological effects through its ability to chelate metal ions. Nickel(II) ethylenebis(dithiocarbamate) binds to metal ions, such as nickel, copper, and zinc, and forms stable complexes. These complexes can disrupt the normal functioning of enzymes and proteins, leading to cell death. Nickel(II) ethylenebis(dithiocarbamate) has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, an enzyme complex involved in protein degradation.
Efectos Bioquímicos Y Fisiológicos
Nickel(II) ethylenebis(dithiocarbamate) has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that Nickel(II) ethylenebis(dithiocarbamate) can inhibit the growth of cancer cells, reduce the production of inflammatory cytokines, and induce the expression of antioxidant enzymes. In vivo studies have shown that Nickel(II) ethylenebis(dithiocarbamate) can reduce tumor growth in mice and improve the survival rate of mice infected with a viral infection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Nickel(II) ethylenebis(dithiocarbamate) has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Nickel(II) ethylenebis(dithiocarbamate) has a high affinity for metal ions, which makes it useful for studying metal-dependent enzymes and proteins. However, Nickel(II) ethylenebis(dithiocarbamate) also has some limitations. It can be toxic to cells at high concentrations and can interfere with the activity of non-metal-dependent enzymes and proteins.
Direcciones Futuras
There are several future directions for Nickel(II) ethylenebis(dithiocarbamate) research. One area of interest is the development of Nickel(II) ethylenebis(dithiocarbamate)-based drugs for the treatment of cancer and viral infections. Another area of interest is the use of Nickel(II) ethylenebis(dithiocarbamate) as a tool for studying metal-dependent enzymes and proteins. Nickel(II) ethylenebis(dithiocarbamate) can also be used as a biosensor for detecting metal ions in environmental samples. Further studies are needed to fully understand the biological effects of Nickel(II) ethylenebis(dithiocarbamate) and its potential applications in various fields.
Conclusion:
In conclusion, Nickel(II) ethylenebis(dithiocarbamate) is a coordination compound that has gained interest due to its unique properties. It is a chelating agent that is used in various scientific research applications, including agriculture, environmental science, and medicine. Nickel(II) ethylenebis(dithiocarbamate) can be synthesized through a simple and efficient method and exerts its biological effects through its ability to chelate metal ions. Nickel(II) ethylenebis(dithiocarbamate) has several advantages for lab experiments, but also has some limitations. There are several future directions for Nickel(II) ethylenebis(dithiocarbamate) research, including the development of Nickel(II) ethylenebis(dithiocarbamate)-based drugs and the use of Nickel(II) ethylenebis(dithiocarbamate) as a biosensor.
Métodos De Síntesis
Nickel(II) ethylenebis(dithiocarbamate) can be synthesized through a simple and efficient method. The synthesis involves the reaction between nickel(II) chloride hexahydrate and sodium diethyldithiocarbamate trihydrate in methanol. The reaction takes place at room temperature and produces a yellow-green precipitate, which is Nickel(II) ethylenebis(dithiocarbamate). The yield of Nickel(II) ethylenebis(dithiocarbamate) is dependent on the reaction conditions, such as temperature, pH, and solvent.
Aplicaciones Científicas De Investigación
Nickel(II) ethylenebis(dithiocarbamate) has been extensively studied in various scientific research applications. In agriculture, Nickel(II) ethylenebis(dithiocarbamate) has been used as a fungicide and bactericide to control plant diseases. In environmental science, Nickel(II) ethylenebis(dithiocarbamate) has been used to remove heavy metals from contaminated soil and water. In medicine, Nickel(II) ethylenebis(dithiocarbamate) has been studied for its potential anticancer and antiviral properties.
Propiedades
Número CAS |
12275-13-7 |
|---|---|
Nombre del producto |
Nickel(II) ethylenebis(dithiocarbamate) |
Fórmula molecular |
C4H6N2NiS4 |
Peso molecular |
269.1 g/mol |
Nombre IUPAC |
nickel(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |
InChI |
InChI=1S/C4H8N2S4.Ni/c7-3(8)5-1-2-6-4(9)10;/h1-2H2,(H2,5,7,8)(H2,6,9,10);/q;+2/p-2 |
Clave InChI |
LAHRFHINHFIDLM-UHFFFAOYSA-L |
SMILES isomérico |
C(CN=C(S)[S-])N=C(S)[S-].[Ni+2] |
SMILES |
C(CNC(=S)[S-])NC(=S)[S-].[Ni+2] |
SMILES canónico |
C(CNC(=S)[S-])NC(=S)[S-].[Ni+2] |
Otros números CAS |
12275-13-7 |
Sinónimos |
Ethylenebis(dithiocarbamic acid)nickel(II) salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



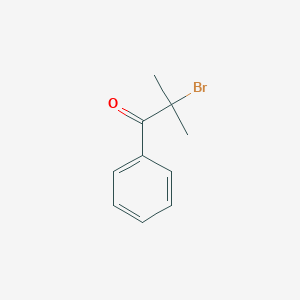
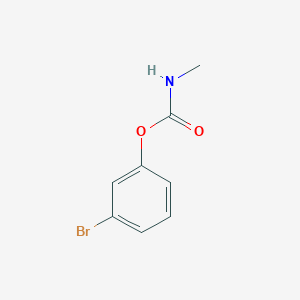
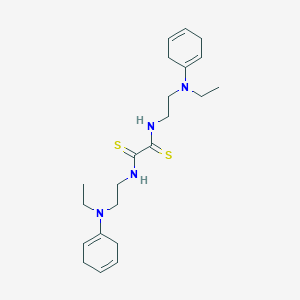

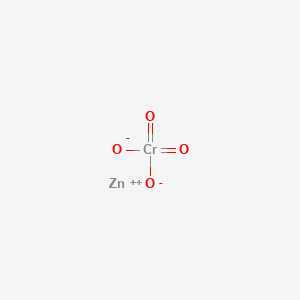
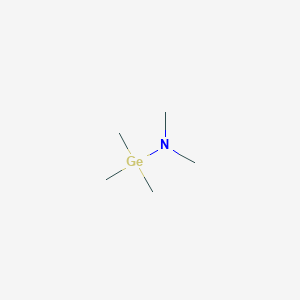
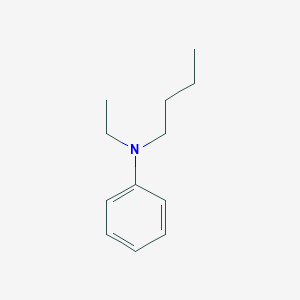
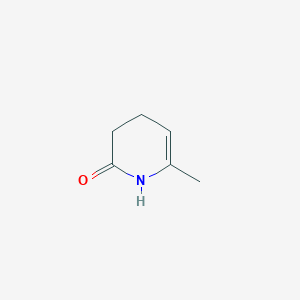
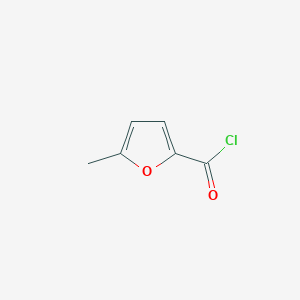
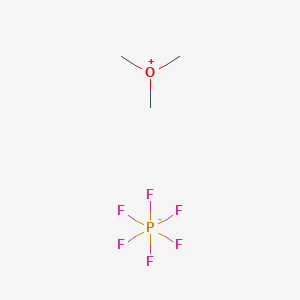
![1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B84779.png)
